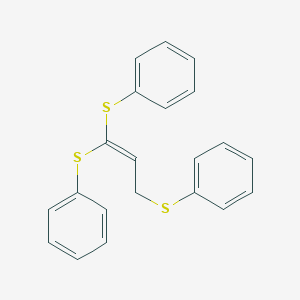
1,1,3-Tris(phenylthio)-1-propene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,3-Tris(phenylthio)-1-propene is a useful research compound. Its molecular formula is C21H18S3 and its molecular weight is 366.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Polymer Chemistry
Optical Materials
One of the primary applications of 1,1,3-Tris(phenylthio)-1-propene is in the development of high-performance optical materials. It serves as a precursor for polythiol compounds used in the synthesis of resins for optical devices such as lenses and prisms. These materials are crucial in creating products with high refractive indices, making them suitable for eyeglasses and other optical components .
Synthesis of Thiol-Containing Polymers
The compound can also be utilized in the synthesis of thiol-containing polymers. These polymers exhibit enhanced mechanical properties and chemical resistance, making them ideal for use in various industrial applications . The ability to form cross-linked networks through thiol-ene reactions further expands its utility in creating durable materials .
Organic Synthesis
Reagent in Synthetic Chemistry
In organic synthesis, this compound acts as a versatile reagent. It has been employed as a formyl anion equivalent in conjugate addition reactions, facilitating the synthesis of complex organic molecules such as diketones . Its reactivity allows chemists to construct intricate molecular frameworks efficiently.
Protecting Group Applications
The compound can also function as a protecting group in peptide synthesis. Protecting groups are essential for selectively modifying functional groups without affecting others during multi-step synthetic processes. The stability and reactivity of this compound make it suitable for such applications .
Pharmaceutical Applications
Drug Development
In the pharmaceutical industry, this compound has potential applications as an intermediate in the synthesis of pharmaceutical compounds. Its ability to participate in various chemical reactions makes it valuable for developing new drugs with specific therapeutic effects .
Case Study 1: Optical Resin Development
A study demonstrated the effectiveness of using this compound in creating a novel optical resin with enhanced clarity and durability compared to traditional materials. The resin exhibited superior performance in high-stress environments commonly encountered in optical devices.
Case Study 2: Synthesis of Diketones
Research highlighted the use of this compound as a key reagent for synthesizing diketones through conjugate addition reactions. This method provided higher yields and reduced reaction times compared to conventional methods.
Eigenschaften
CAS-Nummer |
102070-37-1 |
|---|---|
Molekularformel |
C21H18S3 |
Molekulargewicht |
366.6 g/mol |
IUPAC-Name |
1,3-bis(phenylsulfanyl)prop-1-enylsulfanylbenzene |
InChI |
InChI=1S/C21H18S3/c1-4-10-18(11-5-1)22-17-16-21(23-19-12-6-2-7-13-19)24-20-14-8-3-9-15-20/h1-16H,17H2 |
InChI-Schlüssel |
XBMCYJDHTDKVJI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SCC=C(SC2=CC=CC=C2)SC3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)SCC=C(SC2=CC=CC=C2)SC3=CC=CC=C3 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















